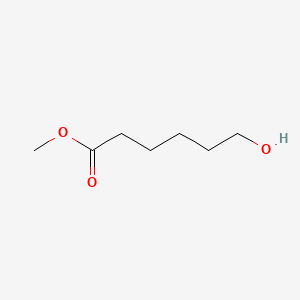

Methyl 6-hydroxyhexanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhexanoate can be synthesized through the transesterification of ε-caprolactone with methanol in the presence of a catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. Another method involves the use of sodium methoxide as a catalyst in methanol to achieve the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zinc-catalyzed depolymerization of poly(ε-caprolactone) via methanolysis . This method is efficient and allows for the recycling of poly(ε-caprolactone) into its monomeric form, which can then be used to produce new polymers.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 6-oxohexanoic acid.

Reduction: It can be reduced to form 6-hydroxyhexanol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 6-oxohexanoic acid

Reduction: 6-hydroxyhexanol

Substitution: Various substituted hexanoates depending on the reagent used

Aplicaciones Científicas De Investigación

Methyl 6-hydroxyhexanoate, a compound derived from 6-hydroxyhexanoic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its role in chemical synthesis, polymer production, and biotechnological processes.

Chemical Synthesis Applications

1. Glycoside Formation

this compound is utilized in the synthesis of glycosides. For instance, it has been successfully employed in the preparation of β-glycosides through boron trifluoride etherate-mediated glycosidation reactions. This method yields high percentages of the desired product, demonstrating the compound's utility in carbohydrate chemistry .

2. Immunogen Development

The compound has also been involved in the synthesis of immunogens related to synthetic tetrasaccharides. Its reaction with glycosyl donors has produced fully protected glycosides with excellent yields, showcasing its potential in immunology and vaccine development .

Polymer Production

1. Polyester Building Blocks

this compound serves as a precursor for novel polyester building blocks. Studies indicate that it can be co-polymerized with other compounds such as ethyl 6-hydroxyhexanoate using enzymatic processes. This co-polymerization results in products that contain functional groups suitable for further chemical modification, highlighting its significance in materials science and polymer engineering .

2. Functionalized Co-polymers

The reactivity of co-polymers formed with this compound allows for functionalization through thiol-ene chemistry or acetylation. This versatility makes it an attractive candidate for developing advanced materials with tailored properties for specific applications .

Biotechnological Applications

1. Microbial Metabolism

Research has demonstrated that certain bacterial strains can metabolize this compound, converting it into valuable intermediates such as adipic acid. This metabolic pathway showcases the compound's potential in bioconversion processes and the production of industrial chemicals from renewable resources .

2. Enzymatic Reactions

The compound has been used as a substrate in various enzymatic reactions, particularly involving lipases. These reactions can lead to the formation of esters and other derivatives that are useful in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Application Area | Specific Use Cases | Outcomes/Benefits |

|---|---|---|

| Chemical Synthesis | Glycoside formation | High yield β-glycosides |

| Immunogen development | Effective synthesis of tetrasaccharide immunogens | |

| Polymer Production | Polyester building blocks | Functionalized co-polymers for advanced materials |

| Co-polymerization with ethyl 6-hydroxyhexanoate | Tailored properties through functionalization | |

| Biotechnological Processes | Microbial metabolism | Conversion to adipic acid |

| Enzymatic reactions | Formation of valuable esters and derivatives |

Case Study 1: Glycoside Synthesis

In a study focused on glycoside synthesis, this compound was reacted with a benzoylated glycosyl donor to produce a fully protected glycoside with an impressive yield of 87%. This reaction exemplifies the compound's effectiveness in producing complex carbohydrates necessary for various biochemical applications.

Case Study 2: Co-polymerization Research

Research involving the co-polymerization of this compound with ethyl 6-hydroxyhexanoate demonstrated successful incorporation of functional groups into the polymer backbone. The resulting materials exhibited enhanced reactivity, making them suitable for further modifications aimed at specific industrial applications.

Mecanismo De Acción

The mechanism by which methyl 6-hydroxyhexanoate exerts its effects is primarily through its role as a monomer in polymerization reactions. It undergoes transesterification and polycondensation reactions to form polyesters . These reactions are often catalyzed by enzymes such as lipases, which facilitate the formation of ester bonds between monomer units .

Comparación Con Compuestos Similares

- Methyl 6-hydroxyhexanoate

- Methyl 4-hydroxybutanoate

- Methyl 10-hydroxydecanoate

Comparison: this compound is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to methyl 4-hydroxybutanoate, it has a longer carbon chain, resulting in different solubility and reactivity characteristics. Methyl 10-hydroxydecanoate, on the other hand, has an even longer chain, which affects its melting and boiling points as well as its polymerization behavior .

Actividad Biológica

Methyl 6-hydroxyhexanoate (CAS Number: 4547-43-7) is an ester compound with potential applications in various fields, including biochemistry and polymer science. This article provides a comprehensive overview of its biological activity, safety profiles, and relevant research findings.

Toxicological Profile

This compound is classified as a skin and eye irritant and is harmful if ingested. The compound has been documented to cause contact dermatitis and other skin reactions upon exposure .

| Endpoint | Result |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Ingestion Toxicity | Harmful |

| Genotoxicity | Not expected based on read-across data |

The lack of extensive studies on this compound necessitates caution in handling, particularly in occupational settings .

Metabolic Pathways

Research indicates that this compound can be metabolized by certain bacteria, contributing to its potential use in bioconversion processes. For instance, studies have shown that hexanoate assimilation involves β-oxidation pathways, which are crucial for microbial metabolism .

Biocatalytic Applications

This compound has been investigated for its role as a building block in the synthesis of polyesters through enzymatic processes. Specifically, it has been used in co-polymerization studies with other compounds, demonstrating the ability to incorporate functional groups into polymer backbones. This property is significant for developing biodegradable plastics and other materials .

Case Studies and Research Findings

- Polymer Synthesis :

- Microbial Metabolism :

- Safety Assessments :

Propiedades

IUPAC Name |

methyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZXHZRXDLCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113007-78-6 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196517 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-43-7 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a promising method for obtaining Methyl 6-hydroxyhexanoate from a sustainability perspective?

A1: this compound can be derived from the chemical upcycling of Poly(ε-caprolactone) (PCL). [] This approach addresses the challenge of PCL waste disposal and promotes sustainable practices by transforming end-of-life PCL into valuable chemicals. Specifically, using 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) as a catalyst allows for the efficient depolymerization of PCL into this compound with high conversion rates in a short timeframe. [] This method holds promise for large-scale depolymerization of commercial PCL plastics, contributing to a circular economy for this material.

Q2: Beyond its origin from PCL, what is the structural characterization of this compound?

A2: While the provided research [] focuses on the production of this compound through PCL depolymerization, another study [] sheds light on its structural characteristics. This research utilized this compound in synthesizing a complex carbohydrate molecule. Through NMR spectroscopy and X-ray crystallography, they confirmed the structure of a derivative containing the this compound moiety. [] This detailed structural information contributes to understanding its reactivity and potential for further chemical modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.